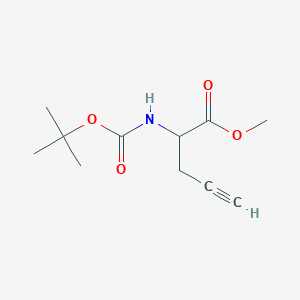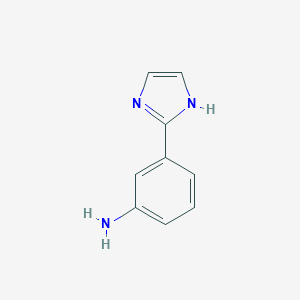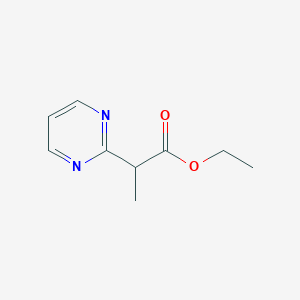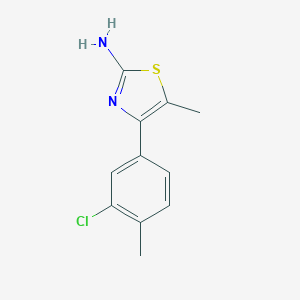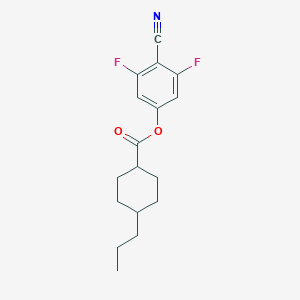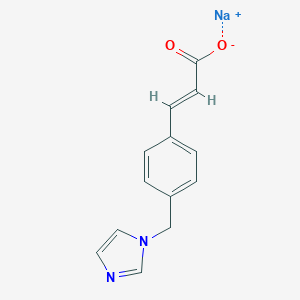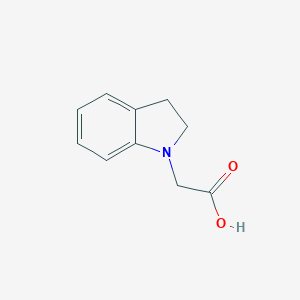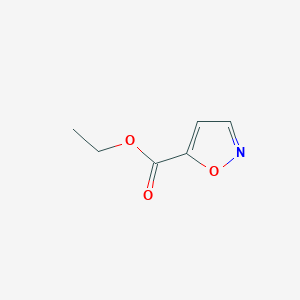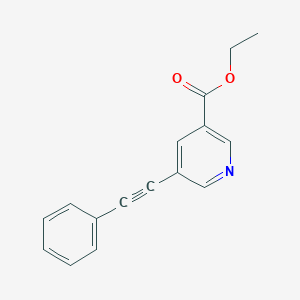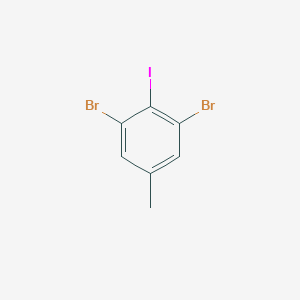
3,5-Dibromo-4-iodotoluene
Vue d'ensemble
Description
3,5-Dibromo-4-iodotoluene is a chemical compound with the IUPAC name 1,3-dibromo-2-iodo-5-methylbenzene . It has a molecular weight of 375.83 and is a solid at room temperature . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-4-iodotoluene consists of a benzene ring with two bromine atoms, one iodine atom, and one methyl group attached. The bromine atoms are attached at the 3 and 5 positions, the iodine atom is at the 4 position, and the methyl group is at the 1 position .Physical And Chemical Properties Analysis
3,5-Dibromo-4-iodotoluene is a solid at room temperature and has a molecular weight of 375.83 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Iodofluorination of Alkenes and Alkynes : A mixture of molecular iodine and 4-iodotoluene difluoride is used for Markovnikov-type iodofluorination of alkenes and alkynes, displaying anti-stereoselectivity in these additions (Conte, Panunzi, & Tingoli, 2006).
Functionalization of β-Dicarbonyl Compounds : p-Iodotoluene difluoride is a versatile reagent for introducing various oxygen-containing functionalities into β-dicarbonyl compounds. It works effectively with different oxygen-containing nucleophiles under mild conditions (Yu, Tian, & Zhang, 2010).
Synthesis of Bioactive Polyspirocyclohexa-2,5-dienones : Hypervalent iodine(III)-mediated tandem oxidative reactions using 4-iodotoluene play a role in synthesizing complex polycyclic structures for potential antimalarial applications (Traoré, Ahmed-Ali, Peuchmaur, & Wong, 2010).
Synthesis of Ruthenium Clusters : Iodobenzene and 4-iodotoluene react with certain compounds to form ruthenium clusters with specific ligands, demonstrating their utility in organometallic chemistry (Deeming & Speel, 1997).
Friedel–Crafts Reactions : 4-Iodotoluene's reactivity in Friedel–Crafts acetylation and benzoylation reactions is explored, providing insights into the synthesis of various iodinated compounds (Gore, Thorburn, & Weyell, 1973).
Fluorination of Alkyl Iodide : 4-Iodotoluene difluoride is used in the selective fluorination of prim-alkyl iodides, highlighting its role in introducing fluorine atoms into organic compounds (Sawaguchi, Hara, Nakamura, Ayuba, Fukuhara, & Yoneda, 2001).
Study of Nonthyroidal Illnesses and Brain Tumors : In medical research, derivatives of 3,5-dibromo-4-iodotoluene are utilized in assays to measure serum concentrations in various illnesses (Pinna et al., 1997).
Solid-State Synthesis of Conducting Polymers : The compound is instrumental in solid-state synthesis, particularly in creating conducting polymers, a crucial aspect of materials science (Meng, Perepichka, Bendikov, Wudl, Pan, Yu, Dong, & Brown, 2003).
Safety And Hazards
3,5-Dibromo-4-iodotoluene is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1,3-dibromo-2-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVXYJATBIXIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384231 | |
| Record name | 3,5-Dibromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-iodotoluene | |
CAS RN |
175278-10-1 | |
| Record name | 3,5-Dibromo-4-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



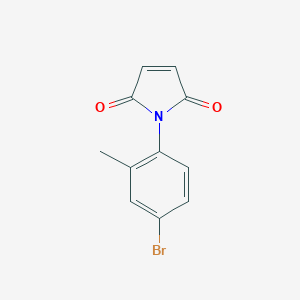
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)
